Estrone Sulfatase Inhibition: Direct Head-to-Head Comparison of 3-Formyl vs. 5-Formyl Thiosemicarbazone Derivatives and Free Acid Potency
In a systematic medicinal chemistry study, the cyclohexylthiosemicarbazone of 3-formylsalicylic acid (compound 34) exhibited an IC₅₀ of 0.15 μM and a Ki of 0.12 μM against estrone sulfatase, compared to its 5-formyl regioisomer (compound 35) which showed greater potency with an IC₅₀ of 0.05 μM and a Ki of 0.13 μM. Both compounds dramatically outperformed the parent pharmacophore, 2-formyl-6-hydroxybenzoic acid cyclohexylthiosemicarbazone (compound 25, IC₅₀ 4.2 μM), representing a 28-fold improvement for the 3-formyl derivative [1]. The free acid form of 3-formylsalicylic acid itself is also a confirmed noncompetitive estrone sulfatase inhibitor (IC₅₀ = 150 nM; Ki = 120 nM) . Critically, the 3-formyl derivative's Ki of 0.12 μM is marginally superior to the 5-formyl derivative's Ki of 0.13 μM, indicating slightly tighter enzyme binding despite the 5-formyl derivative's lower IC₅₀, a distinction relevant for researchers prioritizing target engagement over cellular potency [1].
| Evidence Dimension | Estrone sulfatase inhibitory potency (thiosemicarbazone derivatives) |
|---|---|
| Target Compound Data | 3-Formylsalicylic acid cyclohexylthiosemicarbazone (34): IC₅₀ = 0.15 μM, Ki = 0.12 μM. Free acid: IC₅₀ = 150 nM, Ki = 120 nM. |
| Comparator Or Baseline | 5-Formylsalicylic acid cyclohexylthiosemicarbazone (35): IC₅₀ = 0.05 μM, Ki = 0.13 μM. Parent pharmacophore 2-formyl-6-hydroxybenzoic acid thiosemicarbazone (25): IC₅₀ = 4.2 μM. |
| Quantified Difference | 3-Formyl Ki (0.12 μM) vs. 5-Formyl Ki (0.13 μM): ~8% tighter binding. 3-Formyl vs. parent pharmacophore (25): 28-fold improvement in IC₅₀. |
| Conditions | Estrone sulfatase enzyme inhibition assay; noncompetitive inhibition mode confirmed; acute toxicity assessed via hen's fertile egg screening test (HET-CAM). |
Why This Matters
The 3-formyl derivative offers the most balanced potency–binding profile among formylsalicylic acid regioisomers, making it a preferred scaffold for developing estrone sulfatase-targeted agents where both enzyme engagement and cellular activity must be optimized simultaneously.
- [1] Jütten P, Schumann W, Härtl A, Dahse HM, Gräfe U. Thiosemicarbazones of formyl benzoic acids as novel potent inhibitors of estrone sulfatase. J Med Chem. 2007;50(15):3661-3666. doi:10.1021/jm0611657. View Source
